molecular formula C12H9BrN2S B2692531 (2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide CAS No. 1392285-14-1

(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide

Cat. No. B2692531
CAS RN: 1392285-14-1
M. Wt: 293.18
InChI Key: OVWCVMUWJFDFBC-SJUGDSPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide is a synthetic compound that belongs to the class of thioamides. This compound has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of (2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide is not fully understood. However, several studies have suggested that this compound exerts its biological activity by interacting with specific cellular targets. For example, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. Additionally, this compound has been reported to inhibit the activity of the enzyme reverse transcriptase, which is essential for the replication of HIV-1.
Biochemical and Physiological Effects:
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase enzymes, which are involved in the process of programmed cell death. Furthermore, this compound has been shown to inhibit the growth of cancer cells by arresting the cell cycle at the G2/M phase. In addition, it has been reported to inhibit the replication of HIV-1 by inhibiting reverse transcriptase activity.

Advantages and Limitations for Lab Experiments

The advantages of using (2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide in lab experiments include its potential applications in medicinal chemistry, biochemistry, and materials science. This compound has been shown to exhibit anticancer, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

Several future directions for the research on (2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide can be identified. First, further studies are needed to fully understand the mechanism of action of this compound. Second, the potential applications of this compound in materials science should be explored. Third, more studies are needed to investigate the toxicity and safety of this compound. Fourth, the potential of this compound as a drug candidate for the treatment of viral infections should be further investigated. Finally, the development of new synthetic methods for the preparation of this compound should be explored to improve its yield and purity.

Synthesis Methods

The synthesis of (2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide involves the reaction of 4-bromo-2-cyano-5-phenylpenta-2,4-dienethiol with an appropriate reagent such as bromine or iodine. This reaction leads to the formation of the desired product in good yields. The synthesis of this compound has been reported in several scientific research articles.

Scientific Research Applications

(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to exhibit antiviral activity against HIV-1 and herpes simplex virus type 1. Furthermore, this compound has shown antibacterial activity against gram-positive bacteria such as Staphylococcus aureus.

properties

IUPAC Name

(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2S/c13-11(7-10(8-14)12(15)16)6-9-4-2-1-3-5-9/h1-7H,(H2,15,16)/b10-7+,11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWCVMUWJFDFBC-SJUGDSPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=C(C#N)C(=S)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=C(\C#N)/C(=S)N)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide

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